molecular formula C25H20F3NO4 B8059332 N-Fmoc-4-trifluoromethylbenzyl-glycine

N-Fmoc-4-trifluoromethylbenzyl-glycine

Cat. No.: B8059332
M. Wt: 455.4 g/mol
InChI Key: QHIAWNFPZNMPFM-UHFFFAOYSA-N
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Description

N-Fmoc-4-trifluoromethylbenzyl-glycine is a compound that features a glycine molecule protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and a 4-trifluoromethylbenzyl group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-trifluoromethylbenzyl-glycine typically involves the protection of glycine with the Fmoc group, followed by the introduction of the 4-trifluoromethylbenzyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The 4-trifluoromethylbenzyl group is then attached using a suitable coupling reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Fmoc-4-trifluoromethylbenzyl-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The 4-trifluoromethylbenzyl group enhances the stability and reactivity of the compound, facilitating efficient peptide bond formation .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)17-11-9-16(10-12-17)13-29(14-23(30)31)24(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIAWNFPZNMPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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